N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-quinolin-8-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-19-10-4-8-17(21(19)28-2)24-22(26)25-13-11-16(14-25)29-18-9-3-6-15-7-5-12-23-20(15)18/h3-10,12,16H,11,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYDRXCOHPOQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrrolidine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Structure Overview
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing one nitrogen atom |
| Quinoline Moiety | A bicyclic structure that enhances biological activity |
| Dimethoxyphenyl Group | A phenyl ring substituted with two methoxy groups |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Key Findings in Anticancer Research
- Cell Proliferation Assays : The compound exhibited notable cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) through MTT assays.
- NCI-60 Cell Panel Assays : Testing against a panel of 60 human tumor cell lines showed promising results in inhibiting cell growth.
Case Study: Antiproliferative Effects on Breast Cancer Cells
A study conducted by researchers at Taipei Medical University synthesized various derivatives of quinoline and tested their effects on breast cancer cells. Among the 26 compounds evaluated, those structurally similar to N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide showed the highest levels of inhibition.
Results Summary
| Compound Tested | Inhibition Level |
|---|---|
| Compound 18 | High |
| Compound 20 | Moderate |
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been extensively studied. It has shown activity against various kinases critical in cancer progression.
Kinase Inhibition Profile
Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases:
- Selectivity for CK1 Kinases : Derivatives with specific substituents on the pyrrolidine ring exhibited enhanced selectivity for CK1γ and CK1ε.
- Binding Affinity Studies : X-ray crystallography confirmed strong binding interactions between the compound and target kinases.
Proposed Mechanisms of Action
- Inhibition of Cell Proliferation : Interfering with signaling pathways involved in cell division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Enzyme Activity : Altering the function of specific kinases involved in tumor growth.
Other Therapeutic Potentials
Beyond anticancer applications, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : Investigations into its role in neurodegenerative diseases are ongoing, with initial findings suggesting potential benefits.
Summary of Therapeutic Applications
| Application | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Enzyme Inhibition | Selectivity for specific kinases |
| Antimicrobial | Effective against multiple bacterial strains |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it might bind to the active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Patent Analysis: The morpholinopyridine analogue () demonstrates the pharmaceutical relevance of pyrrolidine carboxamides in solid-state formulations, though the target compound’s crystallinity remains uncharacterized.
Key Limitations :
- No direct pharmacological or crystallographic data for this compound are available in the provided evidence.
- Comparisons rely on structural extrapolation rather than experimental head-to-head studies.
Biological Activity
N-(2,3-dimethoxyphenyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- CAS Number : 1903226-39-0
The compound features a quinoline moiety linked to a pyrrolidine ring, which is further substituted with a dimethoxyphenyl group. This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in disease processes. For instance, it may interact with kinases or phosphatases that are crucial in signaling pathways associated with cancer progression.
- Intercalation with DNA : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Biological Activity Overview
Anticancer Properties
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells and showed a dose-dependent increase in apoptosis rates compared to standard chemotherapeutic agents like bleomycin .
Antimicrobial Activity
In another investigation, the compound was screened for its antimicrobial efficacy against Mycobacterium tuberculosis and other mycobacterial species. Results indicated that it had comparable or superior activity to established drugs such as isoniazid and pyrazinamide . This positions the compound as a promising candidate for further development in treating resistant bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Quinoline Moiety : Essential for DNA intercalation and enzyme inhibition.
- Pyrrolidine Ring : Enhances binding affinity to target proteins.
- Dimethoxyphenyl Group : Contributes to hydrophobic interactions that improve bioactivity.
Research suggests that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
